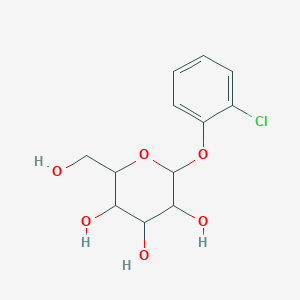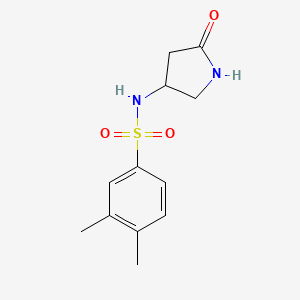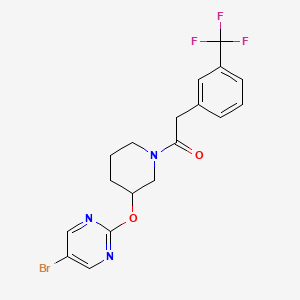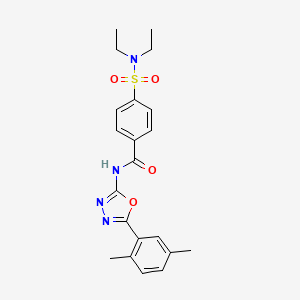![molecular formula C18H11FN2S B2648570 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 72740-57-9](/img/structure/B2648570.png)
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile” is an organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), two phenyl rings (six-membered carbon rings), a nitrile group (a carbon triple-bonded to a nitrogen), and a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a certain degree of conjugation (alternating single and double bonds), which could give it interesting electronic properties. The presence of electronegative atoms like nitrogen, sulfur, and fluorine would also likely influence its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific arrangement of its atoms and the presence of polar groups .Applications De Recherche Scientifique
Fluorescent pH Sensors
One significant application of thiazole derivatives is in the development of fluorescent pH sensors. A study describes the design and synthesis of a heteroatom-containing organic fluorophore exhibiting aggregation-induced emission (AIE) characteristics. This fluorophore demonstrates reversible fluorescence upon protonation and deprotonation, enabling its use as a pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Multi-Stimuli Responsive Materials
Another application is in the development of multi-stimuli responsive materials. A novel V-shaped molecule demonstrated morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, showing potential as a security ink without the need for a covering reagent (Lu & Xia, 2016).
Antitumor Properties
Thiazole derivatives have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity in vitro against certain human breast cell lines. These compounds demonstrate a biphasic dose-response relationship, highlighting their potential in pharmaceutical development (Hutchinson et al., 2001).
Organic Light-Emitting Diodes (OLEDs)
Thiazole derivatives are also utilized in the synthesis of materials for OLEDs. A study introduced a new bipolar fluorophore, showing impressive performance as the emitting layer in non-doped OLEDs and as a host for phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).
Chemosensors for Metal Ions
Thiazole-based Schiff base receptors have been reported for their selective and sensitive detection of metal ions, such as Al3+, demonstrating quick responses and excellent selectivity (Manna et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMOJXXBCIJENZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

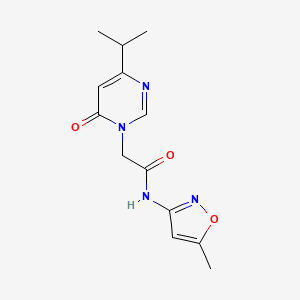
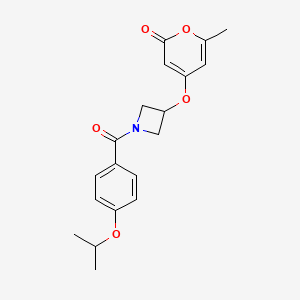
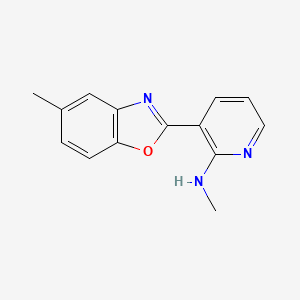

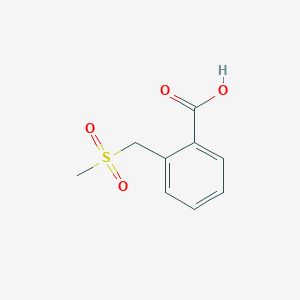
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
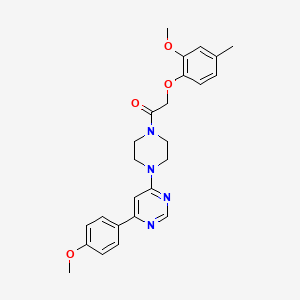
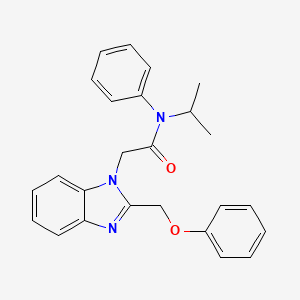
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)
